molecular formula C14H11Cl2NO3 B564568 3-Hydroxymethyl Meclofenamic Acid CAS No. 67318-61-0

3-Hydroxymethyl Meclofenamic Acid

Cat. No.: B564568
CAS No.: 67318-61-0
M. Wt: 312.146
InChI Key: SMILHFIJFWZZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl Meclofenamic Acid is a metabolite of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its role in inhibiting cyclooxygenase activity, which is crucial in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl Meclofenamic Acid typically involves the hydroxylation of Meclofenamic Acid. One common method includes the use of boron reagents in a Suzuki–Miyaura coupling reaction . The reaction conditions often involve the use of palladium catalysts and anhydrous solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl Meclofenamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Meclofenamic Acid, each with unique pharmacological properties .

Scientific Research Applications

3-Hydroxymethyl Meclofenamic Acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 3-Hydroxymethyl Meclofenamic Acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxymethyl Meclofenamic Acid is unique due to its specific hydroxymethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its solubility and bioavailability compared to its parent compound, Meclofenamic Acid .

Properties

IUPAC Name

2-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMILHFIJFWZZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652610
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67318-61-0
Record name 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067318610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,6-DICHLORO-3-(HYDROXYMETHYL)PHENYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG42NLU2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.